1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 3-position and a triazole ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the reaction of 3-chloropyridine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or modulation of their function. Pathways involved may include signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
- 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Uniqueness
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of both pyridine and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8ClN5 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-11-2-1-6(7)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChI Key |
NZPJPNFVGVVCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=NC(=N2)N)Cl |
Origin of Product |
United States |
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